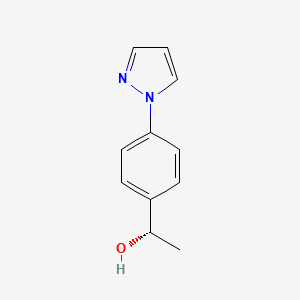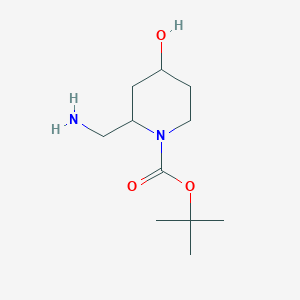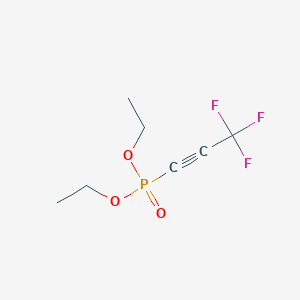
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethyl group attached to a propynyl chain, which is further bonded to a phosphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoropropynyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions . The reaction can be represented as follows:
Diethyl phosphite+Trifluoropropynyl halide→Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with nitrile oxides to form isoxazole derivatives.
Reduction Reactions: The triple bond in the propynyl chain can be reduced to form the corresponding alkene or alkane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Cycloaddition: Aromatic nitrile oxides in the presence of a suitable catalyst are used for cycloaddition reactions.
Major Products
The major products formed from these reactions include substituted phosphonates, isoxazole derivatives, and reduced alkene or alkane derivatives .
Applications De Recherche Scientifique
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including heterocycles and fluorinated compounds.
Materials Science: The compound is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active molecules, including potential drug candidates.
Agrochemistry: The compound is explored for its potential use in the synthesis of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
The mechanism of action of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate: Similar in structure but with an additional fluorine atom, leading to different reactivity and properties.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Another fluorinated phosphonate with similar applications but different reactivity due to the presence of a different fluorinated group.
Uniqueness
This compound is unique due to its specific trifluoropropynyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various fields of research and industrial applications .
Propriétés
Formule moléculaire |
C7H10F3O3P |
|---|---|
Poids moléculaire |
230.12 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-3,3,3-trifluoroprop-1-yne |
InChI |
InChI=1S/C7H10F3O3P/c1-3-12-14(11,13-4-2)6-5-7(8,9)10/h3-4H2,1-2H3 |
Clé InChI |
KSPDHXSREUTSBM-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C#CC(F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


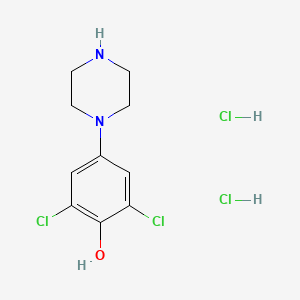
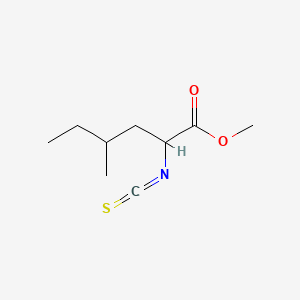
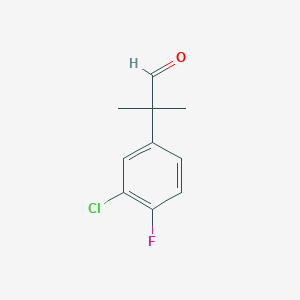
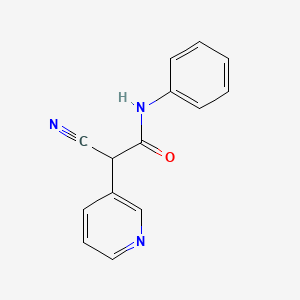
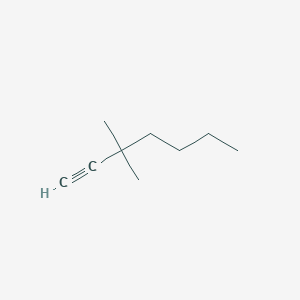
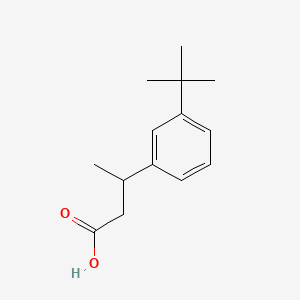
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
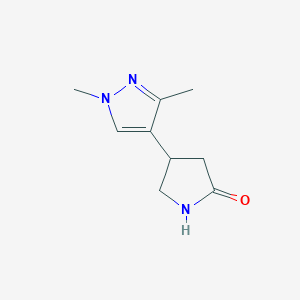
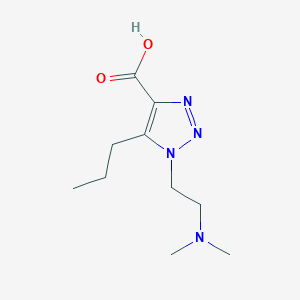
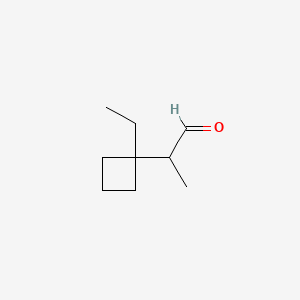

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
